Opipramol dihydrochloride
CAS No.: 909-39-7
Cat. No.: VC21250968
Molecular Formula: C23H31Cl2N3O
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 909-39-7 |
---|---|
Molecular Formula | C23H31Cl2N3O |
Molecular Weight | 436.4 g/mol |
IUPAC Name | 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride |
Standard InChI | InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H |
Standard InChI Key | DLTOEESOSYKJBK-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl |
Canonical SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl |
Chemical Structure and Properties
Chemical Identity and Structure
Opipramol dihydrochloride, with the chemical name 4-[3-(5H-dibenz[b,f]-azepine-5-yl)-propyl]-1-piperazine-ethanol dihydrochloride, possesses a complex molecular structure that contributes to its specific pharmacological properties . The compound has a molecular formula of C23H31Cl2N3O and a molecular weight of 436.41774 Daltons . Its structure contains a dibenzazepine ring system connected to a piperazine moiety with a hydroxylethyl substituent, resulting in its unique receptor binding profile.
Physical and Chemical Characteristics
Opipramol dihydrochloride appears as a yellow solid with specific physical properties that are important for pharmaceutical formulation and quality control . The compound's physical and chemical characteristics are summarized in the following table:
Property | Value/Description |
---|---|
Physical State | Solid |
Color | Yellow |
Molecular Formula | C23H31Cl2N3O |
Molecular Weight | 436.41774 |
CAS Number | 909-39-7 |
Melting Point | 210°C (FR M209); 228-230°C (DE 1133729) |
Water Solubility | ~24 mg/mL |
FDA UNII | B49OBI656M |
RTECS | TL9100000 |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific and clinical literature, including Ensidon, Opipramol hydrochloride, and Insidon dihydrochloride . Other technical names include 4-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-1-piperazineethanol dihydrochloride and 5-(gamma-(beta-hydroxyethylpiperazino)propyl)-5h-dibenzo(b,f)azepine dihydrochloride . These alternative designations are important for comprehensive literature searches and regulatory documentation.
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic properties of opipramol dihydrochloride contribute significantly to its clinical utility and dosing considerations. Following oral administration, the compound is completely absorbed from the gastrointestinal tract, indicating excellent bioavailability . The terminal plasma half-life ranges from 6 to 11 hours, which influences the daily dosing schedule typically recommended for patients .
This extended half-life allows for less frequent dosing compared to some other psychiatric medications, potentially improving patient adherence to treatment regimens. The pharmacokinetic profile supports the current clinical practice of administering opipramol in doses ranging from 50 mg to 300 mg divided throughout the day .
Therapeutic Applications
Anxiety and Depressive Disorders
Opipramol dihydrochloride is primarily indicated for the treatment of anxious-depressive states and generalized anxiety disorders . Clinical experience has demonstrated its efficacy in managing anxiety symptoms, including excessive worry, tension, and associated somatic complaints. The medication is typically prescribed in doses ranging from 50 mg to 300 mg daily, divided into multiple administrations depending on symptom severity and patient response .
Somatoform Disorders
A particularly notable application of opipramol dihydrochloride is in the management of somatoform disorders, where patients experience physical symptoms without identifiable organic causes . These conditions often present significant challenges in clinical practice, as conventional analgesics and other symptomatic treatments frequently prove ineffective.
Opipramol's efficacy in these conditions may relate to its modulation of sigma receptors, which are involved in pain perception and emotional processing pathways. The medication helps reduce both the physical discomfort and associated anxiety experienced by patients with somatoform disorders, offering a comprehensive therapeutic approach to these complex conditions.
Sustained Release Formulations
Recognizing the potential benefits of extended drug release, researchers have developed sustained-release matrix tablets containing 100 mg of opipramol dihydrochloride . These formulations are designed to be administered once daily, potentially improving patient compliance while maintaining constant blood levels of the medication .
This approach aims to reduce the frequency of administration for higher doses, potentially decreasing the incidence of side effects associated with plasma level fluctuations in long-term use . Various polymers have been investigated for this purpose, including hydroxypropylcellulose (HPC), hydroxypropyl methylcellulose (HPMC), sodium alginate, xanthan gum, and Carbopol .
Recent Research Developments
Applications in Substance Use Disorders
Recent research has explored novel applications of opipramol dihydrochloride beyond its traditional psychiatric indications. Particularly noteworthy are studies investigating its potential utility in substance use disorders, specifically in cocaine addiction . Experimental evidence from animal models suggests that opipramol can significantly reduce cocaine-seeking behavior during extinction training compared to saline-treated controls .
In rat self-administration models, opipramol treatment (12.5 mg/kg) administered on days 11-17 demonstrated significant reduction in cocaine-seeking behavior . These findings suggest potential applications in addiction medicine, particularly for managing withdrawal and preventing relapse in stimulant use disorders.
Novel Therapeutic Combinations
An innovative area of current research involves combining opipramol with other pharmacological agents to enhance therapeutic outcomes. One promising approach is the combination of opipramol with baclofen, a GABA-B receptor agonist commonly used as a muscle relaxant . This combination has shown particular promise in treating polysubstance use disorders.
The opipramol-baclofen combination demonstrates several important clinical effects:
Effect | Finding | Significance |
---|---|---|
Craving Reduction | Significant improvement in Brief Substance Craving Scale scores compared to placebo | Potential to reduce relapse risk |
Depressive Symptom Alleviation | Negative correlation between depression state and craving symptoms | Addresses comorbid conditions |
Biochemical Effects | Increased DHEA-S levels and DHEA-S/cortisol ratio | Potential neuroendocrine normalization |
Molecular Mechanisms | Interaction between GABA receptors, σ-1 receptor, and Rac1 | Novel mechanism for addiction treatment |
These findings suggest that combining opipramol with baclofen may offer advantages over monotherapy, particularly in complex cases with comorbid depression and substance use disorders . The synergistic effects may relate to complementary actions on different receptor systems involved in addiction pathways.
Analytical Methods and Quality Control
UV-Spectrophotometric Analysis
Quality control and analytical methods for opipramol dihydrochloride are essential for pharmaceutical manufacturing and research applications. UV-spectrophotometric methods have been developed for the estimation of opipramol dihydrochloride in both bulk form and pharmaceutical formulations . Determination is typically performed at a wavelength of 256 nm, providing a sensitive and reliable quantification method .
This analytical approach has been validated for the concentration range of 5-30 μg/ml, with methanol serving as the primary solvent . The method demonstrates excellent linearity across this concentration range, making it suitable for routine quality control procedures in pharmaceutical manufacturing.
Method Validation Parameters
Comprehensive validation studies have established the reliability and accuracy of analytical methods for opipramol dihydrochloride. The key validation parameters are summarized in the following table:
Validation Parameter | Result | Acceptance Criteria |
---|---|---|
Linearity Range | 5-30 μg/ml | - |
Correlation Coefficient (R²) | 0.999 | ≥ 0.99 |
Limit of Detection (LOD) | 0.24 μg/ml | - |
Limit of Quantification (LOQ) | 0.74 μg/ml | - |
Recovery (Accuracy) | 99-101% | 98-102% |
Intraday Precision (%RSD) | < 2% | ≤ 2% |
Interday Precision (%RSD) | < 2% | ≤ 2% |
These validation parameters confirm that the analytical methods are suitable for their intended purpose, providing reliable data for quality control and research applications . The high recovery percentage (99-101%) demonstrates the accuracy of the method, while the low detection and quantification limits ensure sensitivity for detecting even small amounts of the compound.
Safety Parameter | Classification/Description |
---|---|
GHS Symbols | GHS07, GHS09 |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) |
Risk Statements | 22-50/53 |
Hazard Codes | Xn (Harmful), N (Dangerous for the environment) |
WGK Germany | 3 (Severe hazard to waters) |
These classifications primarily relate to handling precautions for the pure compound rather than the pharmaceutical formulations at therapeutic doses. Nevertheless, they underscore the importance of proper prescribing and patient education regarding appropriate use.
Adverse Effects and Toxicity
In clinical use, opipramol dihydrochloride may develop symptoms of intoxication with regular long-term administration, particularly at higher doses . The symptom profile of overdose or toxicity is typically non-specific, potentially including:
-
Excitation or unconsciousness
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Convulsions
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Blood pressure fluctuations
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Cardiac effects including tachycardia, atrial fibrillation, conduction disturbances, and arrhythmias
In severe cases, fatal outcomes appear to be related to decreased cardiac output and hypotension, potentially culminating in death from cardiac collapse . This cardiotoxicity profile, similar to other psychotropic medications, necessitates careful clinical monitoring, particularly when initiating therapy or adjusting dosages.
The development of sustained-release formulations aims, in part, to reduce these risks by maintaining more consistent plasma levels and potentially reducing peak-related adverse effects . Nevertheless, appropriate patient selection, dose titration, and regular monitoring remain essential components of safe prescribing practices.
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